molecular formula C5H7O4- B12354098 Propanedioic acid, 2-methyl-, 1-methyl ester

Propanedioic acid, 2-methyl-, 1-methyl ester

Cat. No.: B12354098
M. Wt: 131.11 g/mol
InChI Key: LROWQPBZDXWPJW-UHFFFAOYSA-M
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Description

Propanedioic acid, 2-methyl-, 1-methyl ester (IUPAC name: methyl 2-methylpropanedioate) is a substituted malonic acid derivative. Structurally, it features a methyl group at the central carbon (C2) and a methyl ester at one of the carboxylic acid groups (C1). Its molecular formula is C₆H₈O₄, with a molecular weight of 144.13 g/mol (calculated).

Properties

Molecular Formula

C5H7O4-

Molecular Weight

131.11 g/mol

IUPAC Name

3-methoxy-2-methyl-3-oxopropanoate

InChI

InChI=1S/C5H8O4/c1-3(4(6)7)5(8)9-2/h3H,1-2H3,(H,6,7)/p-1

InChI Key

LROWQPBZDXWPJW-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)[O-])C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, 2-methyl-, 1-methyl ester can be synthesized through the esterification of 2-methylmalonic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods

Industrial production of this compound often involves the hydrolysis of dimethyl 2-methylmalonate, which is prepared by the alkylation of dimethyl malonate with methyl iodide in the presence of a strong base like sodium ethoxide. The resulting dimethyl 2-methylmalonate is then hydrolyzed to yield this compound.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2-methyl-, 1-methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 2-methylmalonic acid.

    Alkylation: The compound can be alkylated at the methylene group between the two carbonyl groups.

    Decarboxylation: Upon heating, it can undergo decarboxylation to form isobutyric acid.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with common reagents being hydrochloric acid or sodium hydroxide.

    Alkylation: Alkyl halides in the presence of a strong base like sodium ethoxide are commonly used.

    Decarboxylation: Heating the compound in the presence of a catalyst like copper can facilitate decarboxylation.

Major Products Formed

    Hydrolysis: 2-Methylmalonic acid.

    Alkylation: Various alkylated derivatives depending on the alkyl halide used.

    Decarboxylation: Isobutyric acid.

Scientific Research Applications

Chemical Synthesis

Dimethyl malonate serves as a significant building block in organic synthesis. It is utilized in the malonic ester synthesis , a method for producing various compounds including:

  • Pharmaceutical intermediates : It is used to synthesize active pharmaceutical ingredients (APIs) such as anti-inflammatory and analgesic drugs.
  • Polyester production : Dimethyl malonate can be converted into 1,3-propanediol, which is crucial for producing polyesters used in textiles and plastics .

Pharmaceutical Applications

The compound has demonstrated potential in drug development:

  • Anticancer agents : Research indicates that derivatives of dimethyl malonate exhibit anticancer properties. For instance, compounds synthesized from dimethyl malonate have shown efficacy against various cancer cell lines .
  • Antiviral and antibacterial activities : Studies have reported that certain derivatives possess antiviral and antibacterial properties, making them candidates for further development in treating infectious diseases .

Agricultural Uses

Dimethyl malonate is also applied in agriculture:

  • Pesticide formulation : It acts as an intermediate in the synthesis of pesticides and herbicides. Its derivatives are effective against a range of pests, contributing to crop protection strategies.
  • Plant growth regulators : Research has suggested that it can enhance plant growth and yield when used in specific formulations .

Environmental Applications

The compound's role extends to environmental science:

  • Biodegradable polymers : Dimethyl malonate is explored for use in creating biodegradable plastic materials. These materials are essential for reducing plastic waste and promoting sustainability in packaging solutions .
  • Soil conditioning agents : It can be used to improve soil quality and fertility, enhancing agricultural productivity without harmful environmental impacts.

Data Tables

Below is a summary table highlighting the key applications of dimethyl malonate across different sectors:

Application AreaSpecific UsesNotes
Chemical SynthesisBuilding block for pharmaceuticalsKey intermediate for drug synthesis
PharmaceuticalAnticancer, antiviral agentsPotential for new drug development
AgriculturePesticides, plant growth regulatorsEnhances crop protection and yield
Environmental ScienceBiodegradable plastics, soil conditionersPromotes sustainability and reduces waste

Case Study 1: Pharmaceutical Development

A study published in Chemistry & Biology explored the synthesis of novel anticancer agents derived from dimethyl malonate. The results indicated that these compounds inhibited tumor growth in vitro and in vivo models, showcasing their potential as effective cancer therapeutics.

Case Study 2: Agricultural Innovation

Research conducted at an agricultural university demonstrated that formulations containing dimethyl malonate significantly increased the yield of corn crops by improving nutrient uptake. This study highlighted its effectiveness as a plant growth regulator.

Case Study 3: Environmental Impact

A project focused on developing biodegradable plastics utilized dimethyl malonate as a precursor. The resulting bioplastics were shown to decompose within six months under industrial composting conditions, marking a significant advancement in sustainable materials.

Mechanism of Action

The mechanism of action of propanedioic acid, 2-methyl-, 1-methyl ester involves its reactivity as an ester and a malonate derivative. It can undergo nucleophilic substitution reactions at the ester group and deprotonation at the methylene group, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to esters and substituted derivatives of propanedioic acid (malonic acid) with variations in substituents, ester alkyl chains, and functional groups.

Table 1: Structural Comparison
Compound Name Substituent(s) Ester Groups Molecular Formula Molecular Weight (g/mol)
Propanedioic acid, 2-methyl-, 1-methyl ester 2-methyl 1-methyl C₆H₈O₄ 144.13
Dimethyl malonate (CAS 108-59-8) None 2-methyl C₅H₈O₄ 148.11
Diethyl ethylmalonate (CAS 1448-87-9) 2-ethyl 2-ethyl C₉H₁₆O₄ 204.22
Diethyl bromo(methyl)malonate 2-bromo, 2-methyl 2-ethyl C₈H₁₃BrO₄ 277.09
Propanedioic acid, 2-methylene-, 1-ethyl ester 2-methylene (C=CH₂) 1-ethyl C₆H₈O₄ 144.13

Physical and Chemical Properties

Table 2: Key Property Comparison
Compound Name Boiling Point (°C) Solubility Reactivity Notes
This compound Not reported Likely soluble in organic solvents Moderate reactivity due to methyl substituent steric effects
Dimethyl malonate 181–182 Soluble in ethanol, ether High reactivity in Knoevenagel condensations
Diethyl ethylmalonate 230–232 Low water solubility Slower hydrolysis due to ethyl esters
Diethyl bromo(methyl)malonate Not reported Lipophilic Reactive in nucleophilic substitutions (bromo group)
Propanedioic acid, 2-methylene-, 1-ethyl ester Not reported Moderate organic solubility Unsaturation (C=CH₂) enhances electrophilic reactivity

Environmental and Toxicological Profiles

  • Dimethyl malonate : Classified as low acute toxicity (LD₅₀ > 2000 mg/kg in rats) but may cause irritation .
  • Diethyl bromo(methyl)malonate : Bromine substituent raises concerns for bioaccumulation and ecotoxicity .
  • This compound : Expected to hydrolyze faster than diethyl analogs but slower than dimethyl malonate due to steric hindrance .

Biological Activity

Propanedioic acid, 2-methyl-, 1-methyl ester, commonly known as dimethyl malonate (CAS Number: 108-59-8), is an important compound in organic synthesis and has been studied for its biological activity. This article reviews the biological effects, toxicity, and potential therapeutic applications of this compound based on diverse research findings.

Dimethyl malonate is a colorless liquid with a fruity odor. Its chemical structure is represented as follows:

C5H8O4\text{C}_5\text{H}_8\text{O}_4
PropertyValue
Molecular Weight132.12 g/mol
Boiling Point198 °C
Melting Point-50 °C
SolubilitySoluble in water
Log P (octanol-water)0.96

Toxicity Studies

Dimethyl malonate has been subjected to various toxicity assessments. In a two-week oral gavage study in rabbits, doses of 190 and 380 mg/kg resulted in significant gastric mucosa damage, leading to mortality in some cases . The no observed adverse effect level (NOAEL) was determined to be 150 mg/kg for repeated oral exposure .

In dermal toxicity studies, the compound exhibited moderate irritation when applied to rabbit skin, with erythema and edema observed . The LD50 value for acute oral toxicity was reported to be greater than 2000 mg/kg, indicating low acute toxicity .

Genotoxicity

Genotoxicity studies have shown mixed results. While some in vitro assays indicated positive results for gene mutations without metabolic activation, other studies found no chromosome aberrations following oral administration in mice . This suggests that while dimethyl malonate may have some genotoxic potential, further investigation is needed to clarify its effects.

Cholesterol Regulation

Recent studies suggest that compounds like dimethyl malonate may influence cholesterol homeostasis. By affecting cholesterol biosynthesis and transport mechanisms, it could potentially play a role in managing conditions related to cholesterol dysregulation .

Antimicrobial Activity

Research has indicated that various esters of propanedioic acid exhibit antibacterial properties. For instance, wood vinegars containing propanedioic acid derivatives demonstrated significant antibacterial activity against various pathogens . This suggests potential applications in food preservation and therapeutic uses.

Q & A

Q. How to address inconsistencies in partition coefficient (log P) measurements?

  • Use shake-flask method with octanol/water systems at 25°C, validated via HPLC. Confounding factors include pH (ionization) and solvent purity .

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